molecular formula C23H23N3O3 B2724658 (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035018-71-2

(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2724658
CAS No.: 2035018-71-2
M. Wt: 389.455
InChI Key: ZOFSCSMEZBOCGS-VAWYXSNFSA-N
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Description

(E)-3-(1-(3-(3-Methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2035018-71-2) is a synthetic small molecule featuring a quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound incorporates a piperidine ring and a (E)-3-(3-methoxyphenyl)prop-2-enoyl moiety, a structural motif designed to target kinase enzymes . The quinazolinone core is a well-established pharmacophore in several approved tyrosine kinase inhibitor drugs, such as gefitinib, erlotinib, and lapatinib, which are used in cancer therapy . Its primary research value lies in its potential as a multi-kinase inhibitor for investigating oncogenic signaling pathways. Derivatives of quinazolin-4(3H)-one have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds showing significantly higher potency (IC50 values as low as 0.14 µM) than the control drug lapatinib . Furthermore, such compounds have been investigated for their inhibitory activity against critical protein kinases like CDK2, HER2, and EGFR, which are key regulators of cell growth, division, and proliferation . The mechanism of action for this class of compounds can involve acting as ATP-competitive (Type I) or ATP non-competitive (Type II) kinase inhibitors, potentially blocking the activity of multiple target kinases involved in cancer progression and survival . Researchers can utilize this compound as a lead structure or chemical tool for studying signal transduction, cell cycle regulation, and for developing novel therapeutic agents in oncology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-29-19-8-4-6-17(14-19)11-12-22(27)25-13-5-7-18(15-25)26-16-24-21-10-3-2-9-20(21)23(26)28/h2-4,6,8-12,14,16,18H,5,7,13,15H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSCSMEZBOCGS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.

    Attachment of the (3-methoxyphenyl)acryloyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the piperidine ring or methoxyphenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, a series of quinazolinone derivatives demonstrated significant activity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

Quinazolinone derivatives are also noted for their anti-inflammatory properties. In vivo studies have reported the efficacy of certain derivatives in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease . The presence of the piperidine ring may enhance these effects by modulating inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one has been explored through various studies. Compounds with similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The structural modifications can significantly influence their antimicrobial efficacy .

Neuropharmacological Applications

There is emerging evidence supporting the role of quinazolinone derivatives in neuropharmacology. Some compounds have been evaluated for their ability to act as monoamine oxidase inhibitors, which are relevant in treating mood disorders such as depression and anxiety . This suggests that this compound may have potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Abdelkhalek et al. (2024)Investigated various quinazolinone derivatives; found significant anti-inflammatory and anticancer activities in vitro.
RSC Advances (2014)Reported on the synthesis of quinazolinones with notable antimicrobial activity against a range of pathogens.
PMC Article (2018)Explored structure-activity relationships; identified key modifications that enhance neuropharmacological effects.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Comparison of Quinazolin-4(3H)-one Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Functional Groups Reference
Target Compound None 1-(3-(3-Methoxyphenyl)acryloyl)piperidin-3-yl Piperidine, Acryloyl, Methoxy
(E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (Compound 2) 4-Cyanostyryl 3-Carboxyphenyl Styryl, Carboxy, Cyano
3-(4-Fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (7g) Mercapto 4-Fluorophenyl Thiol, Fluorine
6-(4-Chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)quinazolin-4(3H)-one (Compound 1) None 1-(2-Fluoroethyl)piperidin-3-ylmethyl, 4-Chlorophenyl Piperidine, Fluoroethyl, Chlorophenyl
2-(1-Oxo-1-(4,4-diphenylpiperidin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one (263) Thiohexanoyl Phenyl, 4,4-Diphenylpiperidinyl Thioether, Piperidine

Key Observations :

  • The target compound uniquely combines a piperidine-acryloyl motif with a methoxyphenyl group, distinguishing it from analogs with simpler aryl or styryl substituents.
  • Piperidine-containing derivatives (e.g., Compounds 1 and 263) exhibit varied bioactivities depending on substituent positioning and linkage (e.g., thioether vs. acryloyl) .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) and deep eutectic solvents (DES) improve efficiency and sustainability compared to traditional methods.

Key Observations :

  • The target compound’s piperidine-acryloyl group may enhance membrane permeability compared to carboxyphenyl or mercapto derivatives, but this requires experimental validation.
  • Fluorine or chlorine substituents (e.g., 9a, 9h) improve antibacterial activity, suggesting that electron-withdrawing groups enhance target engagement .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Linkage : Piperidine derivatives (e.g., PET tracer 1 in ) show improved pharmacokinetics due to increased solubility and bioavailability.
  • Acryloyl vs.
  • Methoxy Group : While 3-methoxyphenyl derivatives (e.g., 2a in ) are synthetically accessible, their biological activity is less prominent compared to halogenated analogs .

Biological Activity

(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a quinazolinone core linked to a piperidine moiety and an acrylamide side chain, which are critical for its biological activity.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound exhibited activity against breast cancer (MDA-MB-231), liver cancer (HepG2), and colon cancer (HT-29) cell lines.
  • Mechanism of Action: It is believed that the compound induces apoptosis and inhibits cell proliferation through the modulation of specific signaling pathways related to cell cycle regulation and apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.2Apoptosis induction
HepG24.8Cell cycle arrest
HT-296.0Inhibition of proliferation

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria.

Key Findings:

  • Microbial Strains: Effective against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): The MIC values indicate potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA).
MicroorganismMIC (µg/mL)Activity
MRSA10Strong
E. coli>32No activity
Candida albicans15Moderate

3. Anti-inflammatory Properties

Research has indicated that the compound possesses anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Key Findings:

  • Inhibition of Cytokine Production: The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Animal Models: In vivo studies in animal models have shown a reduction in inflammation markers following treatment with the compound.

Structure–Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the quinazolinone ring and side chains significantly influence biological activity. For instance:

  • Methoxy Substituents: The presence of methoxy groups enhances anticancer activity.
  • Piperidine Linkage: The piperidine unit is essential for maintaining the structural integrity required for biological interactions.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer: A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy Against MRSA: Clinical isolates treated with the compound showed reduced biofilm formation, indicating its potential as an anti-biofilm agent.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Alum enhances reaction rates and reduces side products due to its Brønsted acidity.
  • Solvent Choice : Ethanol or N,N-dimethylacetamide (DMAC) improves microwave absorption and uniformity.
  • Workup : Crystallization from ethanol/water mixtures ensures high purity.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTimeYield (%)Purity (HPLC)
Microwave + Alum Alum/DMAC5 min90–93>95%
Classical Heating Alum/EtOH130 min80–8990–95%
Solvent-Free PEG-40030 min70–9085–92%

Which spectroscopic techniques are most effective for characterizing quinazolin-4(3H)-one derivatives, and what key spectral markers should researchers prioritize?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Key markers include:
    • Quinazolinone C=O : δ ~160–165 ppm (¹³C).
    • Acryloyl E/Z Isomerism : Coupling constants (J = 12–16 Hz for trans configuration) .
  • IR Spectroscopy : C=O stretch at 1640–1680 cm⁻¹; NH stretches at 3200–3400 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 279 for 2-methyl derivatives) confirm molecular weight .

Q. Validation Protocols :

  • Cross-validate with elemental analysis (C, H, N) to confirm purity.
  • Use X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

How can researchers design experiments to elucidate the mechanism of action of quinazolin-4(3H)-one derivatives against bacterial pathogens?

Answer:
Stepwise Approach :

Target Identification : Screen for binding to virulence regulators like PqsR (e.g., via X-ray crystallography, as in 6-chloro derivatives binding to PqsR’s ligand domain ).

In Vitro Assays :

  • Pyocyanin Inhibition : Measure attenuation of virulence factors in Pseudomonas aeruginosa .
  • Enzyme Inhibition : Use MIC assays against Gram-positive/-negative strains (e.g., Staphylococcus aureus, E. coli) .

Cellular Uptake Studies : Fluorescent tagging to track intracellular accumulation.

Q. Data Interpretation :

  • Compare IC₅₀ values across analogs to identify critical substituents (e.g., 3-methoxyphenyl enhances membrane permeability) .

What strategies enhance the antimicrobial efficacy of quinazolin-4(3H)-one derivatives via structure-activity relationship (SAR) studies?

Answer:
Key Modifications :

  • Piperidine Substitution : 3-Methoxyphenylacryloyl groups improve lipophilicity, enhancing biofilm penetration .
  • Heterocyclic Appendages : Pyrazolyl or thiazolyl groups (e.g., 6-chloro-3-thiazolyl derivatives) increase binding to bacterial enzymes .

Q. SAR Workflow :

Library Synthesis : Introduce substituents at positions 2 (alkyl/aryl) and 3 (acryloyl) .

Bioactivity Screening : Prioritize derivatives with MIC ≤ 8 µg/mL against resistant strains .

Toxicity Profiling : Assess hemolytic activity (e.g., <10% hemolysis at 100 µg/mL).

Q. Table 2: SAR of Selected Derivatives

DerivativeR GroupMIC (µg/mL)Hemolysis (%)
4a H2–45
4b 2-Methyl4–88
6-Chloro-thiazolyl Thiazole1–212

How do researchers address contradictory bioactivity data for quinazolin-4(3H)-one derivatives across bacterial strains or cancer models?

Answer:
Root Cause Analysis :

  • Strain-Specific Resistance : Klebsiella pneumoniae may overexpress efflux pumps, reducing intracellular drug levels .
  • Cell Line Variability : Cancer cell lines (e.g., MCF-7 vs. HepG2) differ in expression of target kinases .

Q. Mitigation Strategies :

  • Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) for resistant strains.
  • Transcriptomic Profiling : Identify overexpressed pathways (e.g., PI3K/Akt) to tailor analog design .

What methodologies optimize the pharmacokinetic properties of quinazolin-4(3H)-one derivatives?

Answer:
Key Parameters :

  • Solubility : Introduce polar groups (e.g., morpholine) or use nanoformulations .
  • Metabolic Stability : Replace labile esters with amides; use deuterated analogs to prolong half-life.

Q. In Silico Tools :

  • ADMET Prediction : Software like Schrödinger’s QikProp to forecast bioavailability and CNS penetration.
  • Prodrug Design : Mask acryloyl groups as esters for improved oral absorption .

How do reaction conditions influence the stereochemical outcome of (E)-configured acryloyl derivatives?

Answer:
Stereocontrol Strategies :

  • Microwave Irradiation : Promotes E-isomer formation via kinetic control (shorter reaction times) .
  • Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) induce enantioselectivity in piperidine functionalization .

Q. Validation :

  • NOESY NMR : Confirm E configuration through spatial proximity of acryloyl protons.

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